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An in-depth technical guide on the biological significance of 2'-O-methylated nucleosides for

researchers, scientists, and drug development professionals.

Introduction to 2'-O-Methylation (Nm)
2'-O-methylation (Nm) is a highly conserved and abundant post-transcriptional modification of

RNA where a methyl group is added to the 2' hydroxyl group of the ribose sugar in a

nucleotide.[1][2][3] This modification can occur on any of the four nucleotides (A, U, G, C) and

has been identified in a wide array of RNA molecules, including ribosomal RNA (rRNA), transfer

RNA (tRNA), small nuclear/nucleolar RNA (snRNA/snoRNA), messenger RNA (mRNA), and

various viral RNAs.[1][4][5] Unlike base modifications, which can alter Watson-Crick pairing,

Nm primarily influences the structural and chemical properties of the RNA backbone.[1][6] It

plays critical roles in RNA stability, structure, RNA-protein interactions, and the fundamental

distinction between self and non-self RNA in the innate immune system.[7][8][9] The

dysregulation of Nm has been linked to numerous human diseases, including cancer,

cardiovascular diseases, and neurological syndromes, making it a significant area of interest

for therapeutic development.[1][10]

Molecular Impact on RNA Structure and Stability
The addition of a methyl group to the 2'-hydroxyl position of the ribose has profound effects on

the physicochemical properties of the RNA molecule.
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Structural Stabilization: The 2'-O-methyl group favors the C3'-endo conformation of the

ribose sugar, which is the characteristic pucker found in A-form RNA helices.[1][11] This pre-

organization of the sugar moiety stabilizes RNA duplexes, with each Nm modification

contributing approximately 0.2 kcal/mol to the stability of the helix.[1][2][11] This stabilization

can also increase the abundance and lifetime of alternative RNA conformational states,

thereby modulating the RNA's secondary structure ensemble.[11][12]

Protection from Hydrolysis: The presence of the 2'-O-methyl group provides steric hindrance

and alters the chemical nature of the backbone, making the adjacent phosphodiester bond

more resistant to both alkaline and enzymatic hydrolysis.[2][6][7] This property is

fundamental to many detection methods and contributes to the increased longevity of

modified RNA molecules, such as rRNA.[2][7]

Modulation of Interactions: 2'-O-methylation can influence the interaction of RNA with

proteins and other nucleic acids. It can create hydrophobic contacts, impact hydrogen

bonding, or cause steric hindrance that inhibits RNA-protein interactions.[3][13][14] For

example, specific Nm sites in rRNA establish contacts with tRNAs in the A and P sites of the

ribosome, highlighting their importance in the translation process.[13]

Biological Roles Across Different RNA Species
Ribosomal RNA (rRNA)
rRNA is the most heavily 2'-O-methylated RNA species, with over 100 sites in humans.[11][15]

These modifications are not randomly distributed but are concentrated in functionally critical

regions of the ribosome, such as the peptidyl transferase center and the decoding center.[11]

[14]

Ribosome Biogenesis and Function: Nm is essential for the proper production of ribosomes

and for accurate and efficient protein synthesis.[14][15] The methylation process occurs at

early stages of ribosome biogenesis and is thought to help chaperone the folding of rRNA.

[13][15] Knockdown of the primary methyltransferase, Fibrillarin (FBL), leads to defects in

ribosome assembly and function.[6][13]

Ribosome Heterogeneity: Not all ribosomes within a cell are identically modified. The level of

methylation at certain sites can vary, creating a population of heterogeneous or "specialized"

ribosomes.[6][14] This plasticity in the rRNA epitranscriptome is a mechanism for regulating
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the translation of specific mRNAs, allowing cells to fine-tune gene expression in response to

different physiological and pathological states.[6][16] For instance, changes in the Nm

pattern can directly control the intrinsic capability of ribosomes to translate mRNAs

containing Internal Ribosome Entry Sites (IRES).[16][17]

Messenger RNA (mRNA)
5' Cap Methylation: In higher eukaryotes, the 5' cap of virtually all mRNAs contains a 2'-O-

methylated nucleotide (Cap 1 structure).[1][18] This modification is crucial for efficient

translation initiation and protects the mRNA from degradation. Crucially, the Cap 1 structure

serves as a molecular signature of "self" RNA, preventing activation of the innate immune

response by host mRNA.[18][19]

Internal Methylation: Internal Nm sites have also been reported within the coding sequence

and untranslated regions of mRNAs.[1][20] These modifications can be guided by snoRNAs

and have been shown to regulate gene expression by affecting mRNA stability and

translation efficiency.[20] For example, Nm modification in the coding region of the

peroxidasin (Pxdn) gene increases mRNA abundance but inhibits its translation.[20]

Transfer RNA (tRNA) and Small RNAs
2'-O-methylation is also found in tRNA, where it contributes to the structural stability and proper

functioning of the molecule.[1] In small nuclear RNAs (snRNAs), which are core components of

the spliceosome, Nm modifications are essential for pre-mRNA splicing.[1][11]

Role in Innate Immunity and Viral Evasion
The innate immune system relies on Pattern Recognition Receptors (PRRs) to detect

pathogen-associated molecular patterns (PAMPs), including foreign RNA. A key mechanism for

discriminating viral "non-self" RNA from cellular "self" RNA is the presence of 2'-O-methylation,

particularly at the 5' cap.

Immune Sensing of Unmodified RNA: Cellular sensors like Toll-like receptor 7 (TLR7), Mda5,

and RIG-I recognize RNA that lacks 2'-O-methylation.[21][22] This recognition triggers a

signaling cascade that leads to the production of type I interferons (IFNs) and the activation

of an antiviral state.[22][23] The interferon-induced protein with tetratricopeptide repeats 1
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(IFIT1) can directly bind and inhibit the translation of viral RNA lacking a Cap 1 structure.[18]

[24]

Viral Immune Evasion: To avoid this immune surveillance, many viruses have evolved

strategies to methylate their RNA. Viruses like Coronaviruses and Flaviviruses encode their

own 2'-O-methyltransferase enzymes to create a Cap 1 structure on their viral mRNA,

mimicking host mRNA and evading recognition by IFIT proteins.[8][24] Other viruses, such

as HIV, may exploit cellular enzymes to achieve the same goal.[8][25] This modification is a

conserved and critical mechanism for viral immune evasion, allowing the virus to replicate

without triggering a robust host antiviral response.[7][25]

Bacterial RNA and Immune Modulation: 2'-O-methylation in bacterial tRNA, specifically at the

guanosine in position 18 (Gm18), can act as a suppressor of TLR7 and TLR8 activation in

human immune cells.[26][27] This suggests that bacteria may also use RNA modifications to

modulate the host innate immune response.[27][28]

Enzymology of 2'-O-Methylation
The methylation of the 2'-hydroxyl group is catalyzed by specific enzymes known as 2'-O-

methyltransferases.

snoRNA-Guided Methylation: In eukaryotes and archaea, the vast majority of Nm sites in

rRNA and snRNA are established by a large ribonucleoprotein complex called the C/D box

small nucleolar ribonucleoprotein (snoRNP).[2][14][15] This complex consists of a catalytic

enzyme, Fibrillarin (FBL), and a guide C/D box snoRNA that provides specificity by base-

pairing with the target RNA.[6][29]

Standalone Methyltransferases: Other enzymes function without a guide RNA. In E. coli, the

FtsJ (or RrmJ) protein is a heat shock-induced methyltransferase responsible for methylating

U2552 in the 23S rRNA.[30][31][32] In humans, CMTR1 is the enzyme that specifically

methylates the first transcribed nucleotide of mRNA to form the Cap 1 structure.[19]

Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of 2'-O-methylation.

Table 1: Biophysical Effects of 2'-O-Methylation
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Parameter
Effect of a Single 2'-O-
Methylation

Reference

Thermodynamic Stability
Stabilizes RNA duplexes by

~0.2 kcal/mol
[1][2][11]

Ribose Conformation
Strongly favors the C3'-endo

sugar pucker
[1][11]

Hydrolysis Resistance

Increases resistance to

alkaline and nuclease

cleavage

[6][7]

Table 2: Functional Impact of rRNA 2'-O-Methylation

Process Observation Reference

Ribosome Production

Fibrillarin knockdown can

reduce total 2'-O-Me levels by

up to 50% in viable cells,

indicating tolerance for

hypomethylated ribosomes.

[6][13]

Translation Control

Altering the Nm pattern in

ribosomes directly modulates

their intrinsic ability to translate

specific mRNAs (e.g., IRES-

containing).

[16][17]

Translation Fidelity

Hypomethylated ribosomes

show altered conformational

states and reduced fidelity.

[15]

Table 3: Role of 2'-O-Methylation in Innate Immune Response
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System Effect of 2'-O-Methylation Reference

Viral Infection (e.g.,

Coronavirus)

Lack of Nm leads to Mda5-

dependent interferon induction

and high sensitivity to IFN

treatment.

[22]

Viral Evasion (e.g., West Nile

Virus)

Nm on the viral RNA cap

allows evasion of IFIT-

mediated immune restriction.

[24]

Bacterial tRNA (Gm18)

Acts as a potent antagonist of

TLR7/TLR8 activation in

human monocytes and pDCs.

[21][26][27]

Experimental Protocols
Several key methodologies are used to detect, map, and quantify 2'-O-methylation sites in

RNA.

RiboMethSeq
This is a high-throughput sequencing method based on the resistance of 2'-O-methylated sites

to alkaline hydrolysis.

Methodology:

RNA Fragmentation: Purified RNA (e.g., rRNA) is subjected to controlled alkaline hydrolysis,

which cleaves the phosphodiester backbone at random positions, except at the 3'-side of a

2'-O-methylated nucleotide.

Library Preparation: The resulting RNA fragments are converted into a cDNA library suitable

for high-throughput sequencing. This typically involves polyadenylation, reverse transcription,

and adapter ligation.

Sequencing: The cDNA library is sequenced using an Illumina platform.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3182538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6573781/
https://pubmed.ncbi.nlm.nih.gov/25823462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Sequencing reads are mapped back to the reference RNA sequence. 2'-O-

methylated sites are identified by a characteristic drop in the coverage of 5' or 3' ends of the

sequencing reads at the position immediately following the modified nucleotide. The level of

methylation can be quantified by analyzing the depth of this drop in coverage.[1][4]

Reverse Transcriptase (RT) Stop at Low dNTP
Concentration (RTL-P)
This method exploits the property of reverse transcriptase to pause or stall at a 2'-O-methylated

nucleotide when the concentration of deoxynucleotide triphosphates (dNTPs) is limiting.[4][33]

Methodology:

Primer Extension: A primer extension reaction is performed on the target RNA using a

specific, often labeled, primer and a reverse transcriptase enzyme.

Low dNTP Condition: The reaction is carried out under low dNTP concentrations, which

enhances the stalling of the RT enzyme at the Nm site. A parallel reaction is run with normal

dNTP concentrations as a control.

Detection of RT Stop:

Gel Electrophoresis: The cDNA products can be resolved on a polyacrylamide gel. The

appearance of a truncated product in the low-dNTP lane, corresponding to the position of

the modification, indicates the presence of Nm.[4]

Quantitative PCR (qPCR): A quantitative PCR-based approach, termed RTL-P, can be

used to quantify the level of modification at a specific site. The amount of full-length cDNA

product is compared between the low- and high-dNTP conditions to calculate the

percentage of modification.[4][33]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a direct and highly accurate method for identifying and quantifying RNA

modifications without the need for amplification or enzymatic reactions that can introduce bias.

Methodology:
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RNA Digestion: The purified RNA is completely digested into single nucleosides using a

cocktail of nucleases (e.g., nuclease P1) and phosphatases.

Chromatographic Separation: The resulting mixture of nucleosides is separated using high-

performance liquid chromatography (HPLC).

Mass Spectrometry: The separated nucleosides are ionized and analyzed by tandem mass

spectrometry (MS/MS). Each nucleoside (modified and unmodified) has a unique mass-to-

charge ratio and a characteristic fragmentation pattern, allowing for unambiguous

identification and precise quantification.[3][28]

Mandatory Visualizations
Diagram 1: snoRNA-Guided 2'-O-Methylation
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Caption: Mechanism of snoRNA-guided 2'-O-methylation by the Fibrillarin-containing snoRNP

complex.
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Diagram 2: Innate Immune Recognition of Self vs. Non-
Self RNA
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Caption: 2'-O-methylation as a molecular signature to evade innate immune recognition.

Diagram 3: RiboMethSeq Experimental Workflow
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Caption: Simplified workflow for detecting 2'-O-methylation sites using RiboMethSeq.
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Relevance in Disease and Drug Development
The critical roles of 2'-O-methylation in fundamental cellular processes mean its dysregulation

is implicated in various diseases.

Cancer: The methyltransferase FBL is often overexpressed in cancer cells, leading to altered

rRNA methylation patterns.[34] This can create specialized ribosomes that preferentially

translate oncogenic mRNAs, promoting tumor growth and metastasis.[34] Therefore, FBL

and the Nm machinery represent potential therapeutic targets.

Neurological Disorders: A neuron-specific methyltransferase, FBLL1, has been identified that

promotes neuronal differentiation by methylating specific mRNAs like GAP43.[35] This

highlights the role of tissue-specific Nm in neurobiology and suggests a link to

neurodevelopmental or neurodegenerative diseases.

RNA Therapeutics: For drug development, particularly in the field of mRNA vaccines and

RNA interference (RNAi), incorporating 2'-O-methylated nucleosides is a key strategy. This

modification enhances the stability of the RNA therapeutic against cellular nucleases and,

critically, reduces its immunogenicity by helping it evade PRRs like TLR7/8.[5][26] This leads

to a more potent and safer therapeutic agent.

Conclusion and Future Directions
2'-O-methylation is a pivotal epitranscriptomic mark that extends far beyond a simple structural

role. It is a dynamic regulator of RNA function, a key player in the dialogue between host and

pathogen, and a critical modulator of gene expression through the creation of specialized

ribosomes. From stabilizing RNA structure to enabling viral immune evasion and fine-tuning

translation, the biological significance of Nm is vast and multifaceted.

Future research will likely focus on elucidating the full repertoire of Nm sites across different

transcriptomes and cell types, understanding how Nm patterns are dynamically regulated in

response to cellular signals, and further exploring the therapeutic potential of targeting RNA

methyltransferases or utilizing Nm to engineer better RNA-based drugs. The development of

more advanced detection methods, such as direct RNA sequencing with nanopore technology,

will be instrumental in advancing our understanding of this crucial RNA modification.[7][36]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC
[pmc.ncbi.nlm.nih.gov]

2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

4. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions -
PMC [pmc.ncbi.nlm.nih.gov]

5. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-
innovation.org]

6. mdpi.com [mdpi.com]

7. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

8. pubs.acs.org [pubs.acs.org]

9. 2′-O-Methylation Machinery Introduction - Creative Biolabs [ribosome.creative-
biolabs.com]

10. [PDF] 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions |
Semantic Scholar [semanticscholar.org]

11. academic.oup.com [academic.oup.com]

12. researchgate.net [researchgate.net]

13. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of
Translation? - PMC [pmc.ncbi.nlm.nih.gov]

14. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms,
Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

15. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics -
PMC [pmc.ncbi.nlm.nih.gov]

16. pnas.org [pnas.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b12365600?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019748/
https://en.wikipedia.org/wiki/2%27-O-methylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC6409641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6409641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6316082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6316082/
https://www.the-innovation.org/article/doi/10.59717/j.xinn-life.2024.100112
https://www.the-innovation.org/article/doi/10.59717/j.xinn-life.2024.100112
https://www.mdpi.com/2218-273X/8/4/106
https://rna.cd-genomics.com/resource/2-o-methylation.html
https://pubs.acs.org/doi/10.1021/acs.biochem.9b00152
https://ribosome.creative-biolabs.com/2-o-methylation-machinery-introduction.htm
https://ribosome.creative-biolabs.com/2-o-methylation-machinery-introduction.htm
https://www.semanticscholar.org/paper/2%E2%80%B2-O-methylation-(Nm)-in-RNA%3A-progress%2C-challenges%2C-Zhou-Pecot/7a9565a03d91b4a622bc49297ba450499c72bd44
https://www.semanticscholar.org/paper/2%E2%80%B2-O-methylation-(Nm)-in-RNA%3A-progress%2C-challenges%2C-Zhou-Pecot/7a9565a03d91b4a622bc49297ba450499c72bd44
https://academic.oup.com/nar/article/48/21/12365/5940506
https://www.researchgate.net/publication/341762589_2'-O-methylation_alters_the_RNA_secondary_structural_ensemble
https://pmc.ncbi.nlm.nih.gov/articles/PMC6316387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6316387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8393311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8393311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8944910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8944910/
https://www.pnas.org/doi/10.1073/pnas.1707674114
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. biorxiv.org [biorxiv.org]

18. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation -
PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo -
PMC [pmc.ncbi.nlm.nih.gov]

21. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in
Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

22. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and
non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]

23. Frontiers | RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into
Macrophages Through Inhibiting Type I Interferon Response [frontiersin.org]

24. 2′-O methylation of the viral mRNA cap evades host restriction by IFIT family members -
PMC [pmc.ncbi.nlm.nih.gov]

25. HIV Evades Immune Surveillance by Methylation of Viral RNA. | Semantic Scholar
[semanticscholar.org]

26. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation
by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC
[pmc.ncbi.nlm.nih.gov]

27. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in
Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and
modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

29. Frontiers | Advances in the structure and function of the nucleolar protein fibrillarin
[frontiersin.org]

30. The FtsJ/RrmJ heat shock protein of Escherichia coli is a 23 S ribosomal RNA
methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

31. Modomics - A Database of RNA Modifications [genesilico.pl]

32. researchgate.net [researchgate.net]

33. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature
Experiments [experiments.springernature.com]

34. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and
oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.biorxiv.org/content/10.1101/2024.08.07.607065v1.full-text
https://pubmed.ncbi.nlm.nih.gov/25682435/
https://pubmed.ncbi.nlm.nih.gov/25682435/
https://pubmed.ncbi.nlm.nih.gov/25682435/
https://pubmed.ncbi.nlm.nih.gov/25682435/
https://www.researchgate.net/publication/272200414_Innate_immune_restriction_and_antagonism_of_viral_RNA_lacking_2-O_methylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC6667457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6667457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182538/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.793582/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.793582/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058805/
https://www.semanticscholar.org/paper/HIV-Evades-Immune-Surveillance-by-Methylation-of-Wu/735e84f7cefaf5b9f3f7b1e00eb8645a7f57aaf1
https://www.semanticscholar.org/paper/HIV-Evades-Immune-Surveillance-by-Methylation-of-Wu/735e84f7cefaf5b9f3f7b1e00eb8645a7f57aaf1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6573781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6573781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6573781/
https://pubmed.ncbi.nlm.nih.gov/25823462/
https://pubmed.ncbi.nlm.nih.gov/25823462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736821/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1494631/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1494631/full
https://pubmed.ncbi.nlm.nih.gov/10748051/
https://pubmed.ncbi.nlm.nih.gov/10748051/
https://genesilico.pl/modomics/protein/72/
https://www.researchgate.net/publication/12568411_The_FtsJRrmJ_Heat_Shock_Protein_of_Escherichia_coli_Is_a_23_S_Ribosomal_RNA_Methyltransferase
https://experiments.springernature.com/articles/10.1007/978-1-0716-1374-0_11
https://experiments.springernature.com/articles/10.1007/978-1-0716-1374-0_11
https://pubmed.ncbi.nlm.nih.gov/41260515/
https://pubmed.ncbi.nlm.nih.gov/41260515/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


35. pnas.org [pnas.org]

36. nanoporetech.com [nanoporetech.com]

To cite this document: BenchChem. [biological significance of 2'-O-methylated nucleosides].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365600#biological-significance-of-2-o-methylated-
nucleosides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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